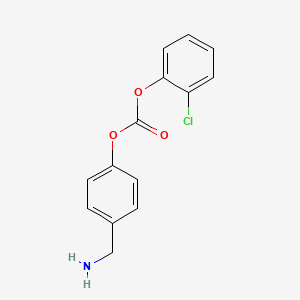
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is an organic compound that features both an aminomethyl group and a chlorophenyl group attached to a carbonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate typically involves the reaction of 4-(aminomethyl)phenol with 2-chlorophenyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-(Aminomethyl)phenol+2-Chlorophenyl chloroformate→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonate group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用機序
The mechanism of action of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)phenyl(2-bromophenyl)carbonate: Similar structure but with a bromine atom instead of chlorine.
4-(Aminomethyl)phenyl(2-fluorophenyl)carbonate: Contains a fluorine atom instead of chlorine.
4-(Aminomethyl)phenyl(2-methylphenyl)carbonate: Features a methyl group instead of chlorine.
Uniqueness
4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is unique due to the presence of the chlorophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogen or alkyl substituents. This makes it a valuable compound for designing molecules with tailored properties.
特性
分子式 |
C14H12ClNO3 |
|---|---|
分子量 |
277.70 g/mol |
IUPAC名 |
[4-(aminomethyl)phenyl] (2-chlorophenyl) carbonate |
InChI |
InChI=1S/C14H12ClNO3/c15-12-3-1-2-4-13(12)19-14(17)18-11-7-5-10(9-16)6-8-11/h1-8H,9,16H2 |
InChIキー |
CABHZWPDYBLXPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC(=O)OC2=CC=C(C=C2)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


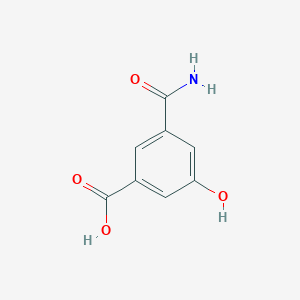
![Methyl 6-methylbenzo[d]oxazole-2-carboxylate](/img/structure/B13117781.png)
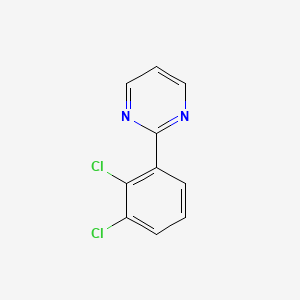
![4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13117799.png)
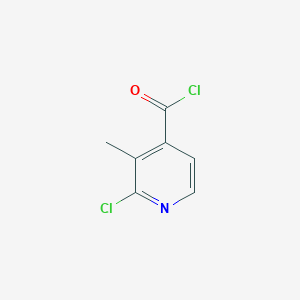


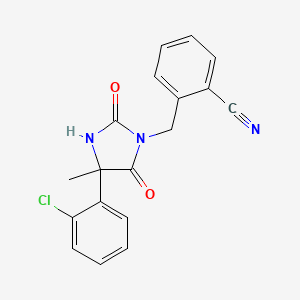
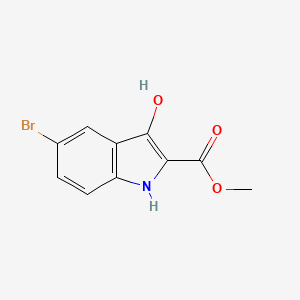
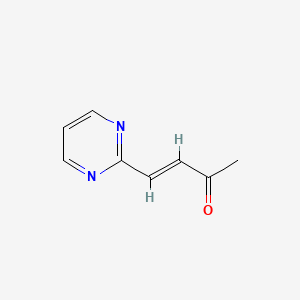
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)
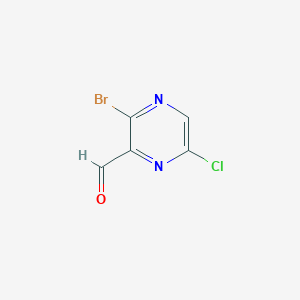
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)
